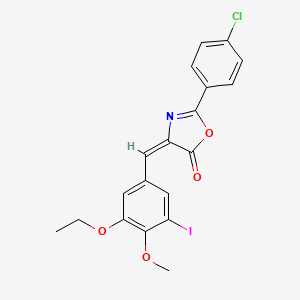![molecular formula C22H24ClN3 B5169901 6-chloro-2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B5169901.png)
6-chloro-2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methylquinoline is a chemical compound that belongs to the family of quinolines. It has been extensively researched due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 6-chloro-2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methylquinoline is not fully understood. However, it is believed to exert its antitumor activity by inhibiting DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. It is also thought to induce apoptosis, a process of programmed cell death, in cancer cells. The compound's antimalarial activity is believed to be due to its ability to inhibit heme detoxification, a process that is essential for the survival of the Plasmodium parasite.
Biochemical and Physiological Effects:
6-chloro-2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methylquinoline has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. The compound has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, it has been shown to possess antimicrobial activity against a range of bacterial and fungal pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
6-chloro-2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methylquinoline has several advantages for lab experiments. It is a readily available compound that can be synthesized in large quantities with high yield and purity. It has also been extensively studied, making it a well-characterized compound. However, the compound has some limitations for lab experiments. It is known to be cytotoxic, making it difficult to work with in cell culture experiments. Additionally, its mechanism of action is not fully understood, making it challenging to design experiments to investigate its mode of action.
Zukünftige Richtungen
There are several future directions for the research of 6-chloro-2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methylquinoline. One potential direction is to investigate its potential as a treatment for other diseases such as inflammatory diseases and viral infections. Another direction is to explore its mechanism of action in more detail to better understand how it exerts its antitumor and antimicrobial effects. Additionally, further research could be conducted to optimize its synthesis method and improve its efficacy and safety for use in clinical settings.
Synthesemethoden
The synthesis of 6-chloro-2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methylquinoline involves the reaction of 6-chloro-4-methylquinoline with 1-(2,5-dimethylphenyl)piperazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to obtain the desired product with high yield and purity.
Wissenschaftliche Forschungsanwendungen
6-chloro-2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methylquinoline has been extensively researched for its potential applications in the field of medicinal chemistry. It has shown promising results in the treatment of various diseases such as cancer, malaria, and tuberculosis. The compound has been found to exhibit potent antitumor activity against a wide range of cancer cell lines. It has also been shown to possess antimalarial activity against drug-resistant strains of Plasmodium falciparum. Additionally, it has displayed significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.
Eigenschaften
IUPAC Name |
6-chloro-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3/c1-15-4-5-16(2)21(12-15)25-8-10-26(11-9-25)22-13-17(3)19-14-18(23)6-7-20(19)24-22/h4-7,12-14H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFHVULOHIFWEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC4=C(C=C(C=C4)Cl)C(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-bromophenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate](/img/structure/B5169820.png)
![ethyl 4-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5169828.png)
![N-{1-[1-(2,5-difluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5169835.png)
![ethyl 4-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5169847.png)

![N-benzyl-2-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B5169854.png)
![1,1'-(1,4-piperazinediyl)bis{3-[4-(2-cyclopenten-1-yl)phenoxy]-2-propanol}](/img/structure/B5169857.png)
![N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylaniline](/img/structure/B5169864.png)
![5-[4-(diethylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5169878.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-4-nitrobenzamide](/img/structure/B5169882.png)
![2-chloro-3-[4-nitro-2-(trifluoromethyl)phenoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5169888.png)

![{4-(2-phenoxyethyl)-1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B5169912.png)
![3,4-dipropoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5169918.png)